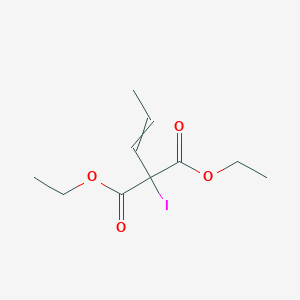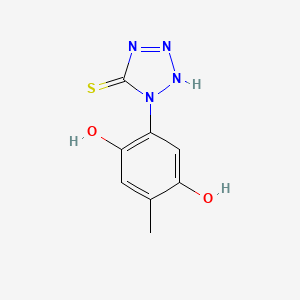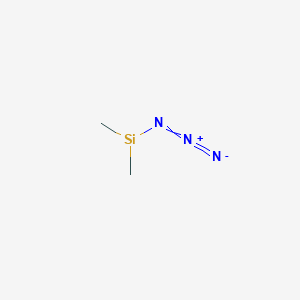
CID 78061294
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido(dimethyl)silane is an organosilicon compound with the molecular formula (CH₃)₂SiN₃. It is a colorless, volatile liquid that is used as a reagent in organic synthesis. The azido group (N₃) attached to the silicon atom makes it a versatile compound for various chemical reactions, particularly in the formation of nitrogen-containing compounds.
Vorbereitungsmethoden
Azido(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chlorodimethylsilane with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
[ (CH₃)₂SiCl + NaN₃ \rightarrow (CH₃)₂SiN₃ + NaCl ]
This method is straightforward and typically carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and yield.
Analyse Chemischer Reaktionen
Azido(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles. For example, it can react with primary and secondary alkyl halides to form alkyl azides.
Reduction Reactions: Azido(dimethyl)silane can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, alkyl halides, and reducing agents like LiAlH₄. The major products formed from these reactions are alkyl azides, primary amines, and triazoles.
Wissenschaftliche Forschungsanwendungen
Azido(dimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines. It is also used in click chemistry for the formation of stable triazole linkages.
Biology: In biological research, azido(dimethyl)silane is used for labeling biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Azido(dimethyl)silane is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of azido(dimethyl)silane involves the reactivity of the azido group. In substitution reactions, the azido group acts as a nucleophile, attacking electrophilic centers. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism.
Vergleich Mit ähnlichen Verbindungen
Azido(dimethyl)silane can be compared with other azido-containing silanes, such as azidotrimethylsilane and azidomethylsilane. These compounds share similar reactivity due to the presence of the azido group but differ in their silicon-containing substituents. For example:
Azidotrimethylsilane: (CH₃)₃SiN₃
Azidomethylsilane: (CH₃)Si(N₃)₂
Azido(dimethyl)silane is unique in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C2H6N3Si |
|---|---|
Molekulargewicht |
100.17 g/mol |
InChI |
InChI=1S/C2H6N3Si/c1-6(2)5-4-3/h1-2H3 |
InChI-Schlüssel |
VHCNHZUEZGDULP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
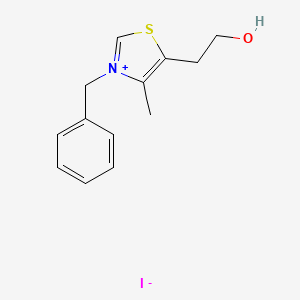
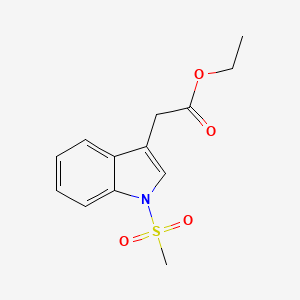

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
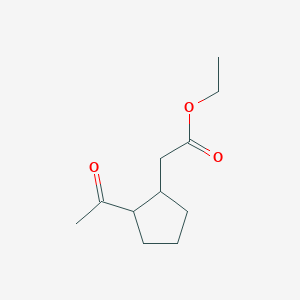
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
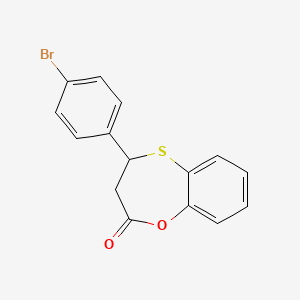
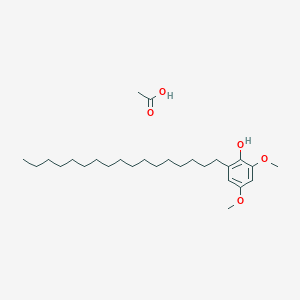
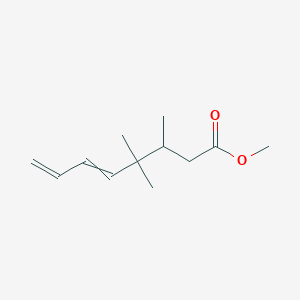
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
